2-Aminoethyl-2,2-diphenylvalerate
Descripción
2-Aminoethyl-2,2-diphenylvalerate, also known as SKF525-A or Proadifen (IUPAC name: 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloride), is a pharmacological agent primarily recognized as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes . It modulates drug metabolism by inhibiting hepatic microsomal enzymes, thereby altering the distribution, excretion, and pharmacokinetics of co-administered drugs.
Key findings from preclinical studies include:
- Impact on Drug Distribution: SKF525-A increases plasma and tissue concentrations of sulphacetamide in rats by up to 3-fold when administered 40 minutes prior to the drug. This effect is transient, diminishing within 30 minutes .
- Mechanism of Action: SKF525-A reduces renal excretion of drugs (e.g., sulphacetamide) and inhibits drug metabolism enzymes, leading to prolonged drug retention in tissues such as liver, muscle, and brain .
- Pharmacological Applications: It is used experimentally to study drug-drug interactions, metabolic pathways, and enzyme inhibition mechanisms .
Propiedades
Número CAS |
51706-58-2 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
2-aminoethyl 2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-13-19(18(21)22-15-14-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15,20H2,1H3;1H |
Clave InChI |
BVEDXDCXECTUMT-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl |
Otros números CAS |
51706-58-2 |
Sinónimos |
aminoethyl diphenylpropylacetate SK and F 26754-A SKF 26754-A SKF-26754-A |
Origen del producto |
United States |
Comparación Con Compuestos Similares
SKF525-A is compared below with structurally or functionally related compounds, focusing on enzyme interactions, metabolic effects, and pharmacological outcomes.
Data Table: Key Comparisons
Detailed Comparative Analysis
SKF525-A vs. Phenobarbital in Cyclophosphamide Activation
- SKF525-A : Pretreatment delays cyclophosphamide activation by inhibiting CYP450, resulting in slower release of alkylating metabolites. This extends the drug’s antileukemic activity in mice .
- Phenobarbital: Induces CYP450 enzymes, accelerating cyclophosphamide activation and metabolite production. However, rapid metabolite depletion shortens therapeutic duration .
Enzyme Inhibition Specificity
- SKF525-A: Broadly inhibits multiple CYP450 isoforms (e.g., those involved in lauric acid and dimethylaminoazobenzene metabolism) .
- Metyrapone : Selective for ω-1 hydroxylase, making it a tool for studying substrate-specific pathways .
- 7-Benzoflavone : Exhibits paradoxical effects, stimulating ω-1 hydroxylase while inhibiting ω-hydroxylation, depending on the substrate .
Impact on Drug Excretion
- SKF525-A reduces renal excretion of sulphacetamide by 50%, increasing its plasma and tissue retention .
- In contrast, phenobarbital enhances biliary excretion of certain drugs (e.g., sulphonamides) via enzyme induction .
Toxicological Implications
- SKF525-A’s inhibition of aryl hydrocarbon hydroxylase (AHH) in human lymphocytes mirrors effects of α-naphthoflavone but is less potent than 3-methylcholanthrene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
